molecular formula C10H12N4S B362103 4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol CAS No. 93073-17-7

4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B362103
CAS RN: 93073-17-7
M. Wt: 220.3g/mol
InChI Key: WTYQDWWHMIWHFX-UHFFFAOYSA-N
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Description

4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol, also known as APT-3, is a synthetic molecule that has been studied for its potential applications in various scientific fields. APT-3 is a member of the triazole family, and its structure is composed of an amine group and a thiol group attached to a triazole ring. Due to its unique structure, APT-3 has been studied for its potential applications in medicine, biochemistry, and materials science.

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application Summary : The compound is used in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These are types of bicyclic [6 + 6] systems that have significant biological applications .
    • Methods of Application : The compound is used in the synthesis methods of these bicyclic systems . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also studied .
    • Results or Outcomes : The study provides an overview of the chemistry and biological significance of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs . The compounds have been applied on a large scale in the medical and pharmaceutical fields .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is used in the synthesis of indole-azole-fluoroquinolone hybrids with highly functionalized functional groups . These hybrids have shown good to moderate antibacterial and/or antifungal activity .
    • Methods of Application : The compound is converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde . The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate and various iso (thio) cyanates, respectively, followed by cyclization reaction using basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .
    • Results or Outcomes : All the newly synthesized compounds were screened for their antimicrobial activities . Most exhibited good to moderate antibacterial and/or antifungal activity .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : The compound is used in the synthesis of pyrano [2,3-d]pyrimidine-2,4-dione derivatives as potential inhibitors against PARP-1 . PARP-1 is involved in DNA repair damage and so PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
    • Methods of Application : The compound is converted to the corresponding Schiff base by treatment with indole-3-carbaldehyde . The treatment of 4-aminoantipyrine with ethylbromoacetate, hydrazinhydrate and various iso (thio) cyanates, respectively, followed by cyclization reaction using basic reagent resulted in the formation of a second 1,2,4-triazole ring in the structure of the final product .
    • Results or Outcomes : All the newly synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . Most exhibited good to moderate antibacterial and/or antifungal activity .
  • Scientific Field: Biochemistry

    • Application Summary : The compound is used in the study of thiamine biosynthesis in Yarrowia lipolytica . Thiamine presence strongly affected lipid biosynthesis as its supplementation significantly improved growth, sugar assimilation .
    • Methods of Application : The compound is used in the study of the absence of 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate synthase (THI13) gene responsible for the de novo thiamine biosynthesis .
    • Results or Outcomes : The study demonstrated that thiamine presence strongly affected lipid biosynthesis as its supplementation significantly improved growth, sugar assimilation .
  • Scientific Field: Green Chemistry

    • Application Summary : The compound is used in the study of horseradish peroxidase (HRP) as a tool in green chemistry . HRP is a well-known and commercially available enzyme that has been used over the last years in a wide range of applications from which one can emphasize its leading role in organic synthesis with direct influence in the medical field .
    • Methods of Application : The compound is used in the study of the diversity of sustainable synthetic reactions and methodologies, describing the compounds used as substrates and/or the high value of products that can be obtained with HRP .
    • Results or Outcomes : The study demonstrated the versatility of this enzyme, pointing out the work developed in biocatalysis research that provide new interesting products supported in green sustainable methodologies .
  • Scientific Field: Organic Chemistry

    • Application Summary : The compound is used in the synthesis of phenylpropenoidic phenols . These are types of compounds that have significant biological applications .
    • Methods of Application : The compound is used in the synthesis methods of these compounds . The reactivities of the substituents linked to the ring carbon and nitrogen atoms are also studied .
    • Results or Outcomes : The study provides an overview of the chemistry and biological significance of phenylpropenoidic phenols . The compounds have been applied on a large scale in the medical and pharmaceutical fields .

properties

IUPAC Name

4-amino-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c11-14-9(12-13-10(14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYQDWWHMIWHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

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